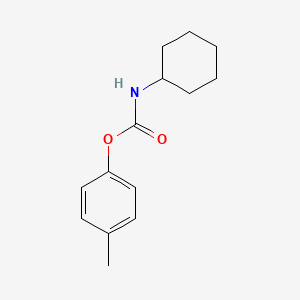

Cyclohexyl-carbamic acid p-tolyl ester

Description

Cyclohexyl-carbamic acid p-tolyl ester is a carbamate derivative characterized by a cyclohexyl group attached to the carbamic acid moiety and a p-tolyl (4-methylphenyl) ester group. Carbamates are widely studied for their biological activities, including antimicrobial, antifungal, and pesticidal properties, due to their ability to interact with enzymes and cellular targets . This compound’s structure combines the lipophilic cyclohexyl group, which enhances membrane permeability, with the electron-rich p-tolyl ester, influencing its reactivity and stability.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(4-methylphenyl) N-cyclohexylcarbamate |

InChI |

InChI=1S/C14H19NO2/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |

InChI Key |

JILNDALVSVRTPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl cyclohexylcarbamate typically involves the reaction of 4-methylphenol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylphenol+cyclohexyl isocyanate→4-methylphenyl cyclohexylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-methylphenyl cyclohexylcarbamate can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl cyclohexylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-methylphenyl cyclohexylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylphenyl cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone Modifications: Carbamic Acid vs. Other Esters

- Cyclohexyl-carbamic Acid p-Tolyl Ester vs. Salicylic Acid p-Tolyl Ester: Salicylic acid p-tolyl ester (CAS 607-88-5) lacks the carbamate linkage, replacing it with a salicylate backbone.

- Such modifications are critical in pesticide design, where bioavailability and persistence are optimized .

Functional Group Comparisons

- p-Tolyl Acetate (CAS 140-39-6) :

This acetic acid ester serves primarily as an acetylating agent in organic synthesis. Its simpler structure lacks the carbamate’s hydrogen-bonding capacity, limiting its use in targeted biological applications but favoring reactivity in esterification reactions . - p-Tolyl Phenylacetate (HMDB0041564) :

With a phenylacetate backbone, this compound (C₁₅H₁₄O₂) is used in flavoring agents and fragrances. Its extended aromatic system increases hydrophobicity compared to cyclohexyl-carbamic acid derivatives, altering its pharmacokinetic profile .

Data Tables: Structural and Functional Comparisons

Table 2. Substituent Position Impact on Antifungal Activity

| Compound ID | Substituent Position | Antifungal Activity (C. albicans) | Reference |

|---|---|---|---|

| F7 | o-Tolyl | High | |

| F23 | m-Tolyl | Moderate | |

| F5–F6 | p-Tolyl | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.